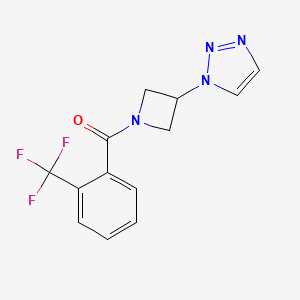
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a complex organic compound that features a triazole ring, an azetidine ring, and a trifluoromethyl-substituted phenyl group
作用機序
Target of Action
The primary target of this compound is the Bcr-Abl protein . This protein is a fusion protein that results from a specific chromosomal translocation, known as the Philadelphia chromosome. The Bcr-Abl protein has been implicated in several forms of leukemia, including chronic myeloid leukemia (CML).
Mode of Action
The compound interacts with the Bcr-Abl protein by inhibiting its kinase activities . It has shown significant inhibition against a broad spectrum of Bcr-Abl mutants, including the gatekeeper T315I and p-loop mutations, which are associated with disease progression in CML .
Biochemical Pathways
The inhibition of the Bcr-Abl protein affects the downstream signaling pathways that are responsible for cell proliferation and survival. By inhibiting the kinase activities of Bcr-Abl, the compound disrupts these pathways, leading to the suppression of cell proliferation .
Result of Action
The result of the compound’s action is the suppression of the proliferation of leukemia cells. The most potent compounds strongly inhibited the proliferation of K562, KU812 human CML cells, and a panel of murine Ba/F3 cells ectopically expressing either Bcr-Abl (WT) or any of a panel of other Bcr-Abl mutants that have been shown to contribute to clinical acquired resistance, including Bcr-Abl (T315I), with IC (50) values in low nanomolar ranges .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone typically involves multiple steps, starting with the formation of the triazole ring. One common method is the 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often referred to as "click chemistry" . This reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.
The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as β-amino alcohols, under basic conditions. The final step involves the coupling of the triazole and azetidine intermediates with the trifluoromethyl-substituted phenyl group, often using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazolium salts.
Reduction: The azetidine ring can be reduced to form azetidinol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Triazolium salts.
Reduction: Azetidinol derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone has been studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making this compound a candidate for the development of new pharmaceuticals .
Medicine
Medically, this compound has shown promise in the treatment of diseases such as cancer and infectious diseases. Its ability to inhibit specific enzymes and pathways makes it a potential therapeutic agent .
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its trifluoromethyl group imparts stability and resistance to degradation, making it suitable for use in coatings, adhesives, and other applications .
類似化合物との比較
Similar Compounds
(1H-1,2,3-triazol-1-yl)acetic acid derivatives: These compounds also contain a triazole ring and have been studied for their biological activity.
(1H-1,2,3-triazol-1-yl)acetamides: These compounds are similar in structure and have shown potential as enzyme inhibitors.
Uniqueness
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is unique due to the presence of the azetidine ring and the trifluoromethyl-substituted phenyl group. These features enhance its stability, bioavailability, and potential for diverse applications in various fields .
特性
IUPAC Name |
[3-(triazol-1-yl)azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O/c14-13(15,16)11-4-2-1-3-10(11)12(21)19-7-9(8-19)20-6-5-17-18-20/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPZTKXRZUPROO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2C(F)(F)F)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2998149.png)
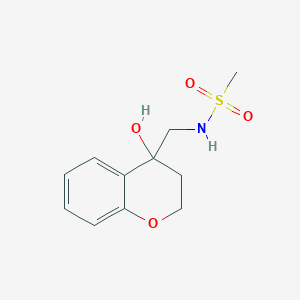
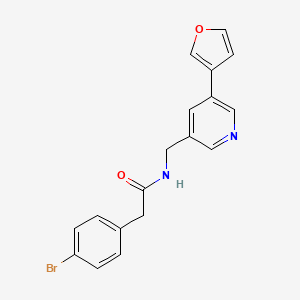
![N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2998154.png)
![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B2998155.png)
![N-{[5-(ethylsulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide](/img/structure/B2998157.png)
![1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone](/img/structure/B2998158.png)

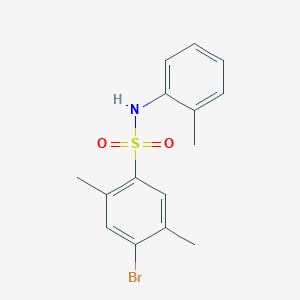
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-bromobenzenesulfonamide](/img/structure/B2998163.png)
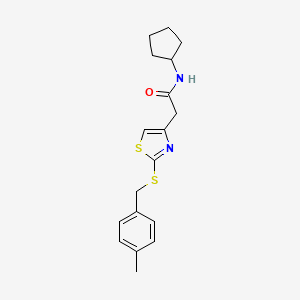

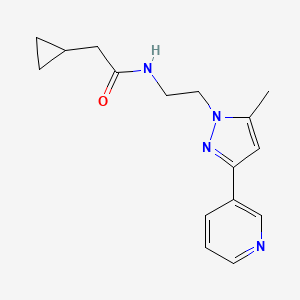
![(Z)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2998171.png)
